5,10-Dideazatetrahydrofolic acid

Vue d'ensemble

Description

L’acide 5,10-didéazatétrahydrofolique est un composé antifolate synthétique qui a suscité un intérêt considérable dans le domaine de la chimie médicinale. Il est connu pour ses effets inhibiteurs puissants sur les enzymes impliquées dans la synthèse de novo des purines, qui sont essentielles à la synthèse de l’ADN et de l’ARN. Ce composé s’est révélé prometteur dans le traitement de divers cancers en raison de sa capacité à perturber la prolifération cellulaire.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide 5,10-didéazatétrahydrofolique implique généralement l’utilisation d’acide 4-vinylbenzoïque et de bromomalonaldehyde comme précurseurs. La réaction se déroule en plusieurs étapes, notamment la condensation, la cyclisation et la réduction, pour obtenir le produit final. Le rendement global de cette synthèse est d’environ 48 % .

Méthodes de production industrielle

La production industrielle de l’acide 5,10-didéazatétrahydrofolique suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour garantir un rendement et une pureté élevés, impliquant souvent des techniques de pointe telles que la synthèse en flux continu et la chromatographie liquide haute performance pour la purification.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 5,10-didéazatétrahydrofolique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dérivés oxydés, qui peuvent avoir des activités biologiques différentes.

Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, qui peuvent être plus actives dans certains contextes biologiques.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule, modifiant potentiellement son activité biologique.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions varient, mais impliquent généralement des températures et un pH contrôlés pour garantir la spécificité et le rendement.

Principaux produits

Applications de la recherche scientifique

L’acide 5,10-didéazatétrahydrofolique a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier les mécanismes d’inhibition enzymatique et le rôle du métabolisme du folate dans les processus cellulaires.

Biologie : Le composé est utilisé dans la recherche sur la régulation du cycle cellulaire et l’apoptose, en particulier dans les cellules cancéreuses.

Médecine : En raison de son activité antitumorale puissante, l’acide 5,10-didéazatétrahydrofolique est étudié comme agent chimiothérapeutique potentiel.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments antifolates et comme étalon de référence dans les processus de contrôle qualité.

Applications De Recherche Scientifique

In Vitro Studies

Research has demonstrated that DDATHF exhibits significant cytotoxic effects on various cancer cell lines. For instance, in a study involving human ovarian carcinoma cells (SW626), DDATHF was found to inhibit clonogenic potential in a dose- and time-dependent manner. The cytotoxicity was markedly enhanced in media with lower folic acid concentrations (0.22 µM) compared to standard levels (2.22 µM), indicating that the presence of folic acid can modulate the drug's effectiveness .

Table 1: Cytotoxicity of DDATHF on SW626 Cells

| Concentration of Folic Acid (µM) | Concentration of DDATHF (µM) | % Inhibition of Clonogenic Potential |

|---|---|---|

| 2.22 | 0.5 | 60% |

| 0.22 | 0.5 | 100% |

The study also explored the effects of folinic acid as a modulator of DDATHF's cytotoxicity. Folinic acid administered simultaneously with DDATHF could completely rescue cells at low concentrations, while delayed administration showed reduced efficacy .

Combination Therapies

DDATHF has been investigated in combination with other therapeutic agents to enhance its anticancer effects. For example, it has been shown to reduce the toxicity of other chemotherapeutics like ICI D1694 and FdUrd in cultured L1210 cells, suggesting potential for use in combination therapies to mitigate side effects while maintaining efficacy .

Clinical Applications

DDATHF is currently under investigation in several clinical trials for its effectiveness against various cancers, including leukemia and solid tumors. Early-phase trials have indicated promising results regarding its safety profile and tolerability at specific dosages .

Table 2: Summary of Clinical Trials Involving DDATHF

| Trial Phase | Cancer Type | Key Findings |

|---|---|---|

| Phase I | Ovarian Carcinoma | Established safety at doses up to 45 mg/m² |

| Phase II | Leukemia | Significant reduction in tumor size reported |

Mécanisme D'action

Le principal mécanisme d’action de l’acide 5,10-didéazatétrahydrofolique implique l’inhibition de la glycinamide ribonucléotide transformylase, une enzyme essentielle à la synthèse de novo des purines . En bloquant cette enzyme, le composé perturbe la production de l’ADN et de l’ARN, entraînant l’arrêt du cycle cellulaire et l’apoptose dans les cellules en division rapide. Le composé est également converti en polyglutamates dans les cellules, ce qui améliore ses effets inhibiteurs et l’aide à rester à l’intérieur des cellules cibles .

Comparaison Avec Des Composés Similaires

Composés similaires

Méthotrexate : Un antifolate classique qui inhibe la dihydrofolate réductase.

Pémétrexed : Un autre antifolate qui cible plusieurs enzymes de la voie du folate.

Lométrexol : Semblable à l’acide 5,10-didéazatétrahydrofolique, il inhibe la glycinamide ribonucléotide transformylase.

Unicité

L’acide 5,10-didéazatétrahydrofolique est unique par son inhibition spécifique de la glycinamide ribonucléotide transformylase, ce qui le distingue des autres antifolates qui ciblent différentes enzymes de la voie du folate. Cette spécificité en fait un outil précieux dans la recherche et un candidat prometteur pour la thérapie du cancer, en particulier dans les cas où une résistance aux autres antifolates est observée .

Activité Biologique

5,10-Dideazatetrahydrofolic acid (DDATHF) is a synthetic folate analog that has garnered attention for its potential as an antitumor agent. Its biological activity primarily stems from its ability to inhibit key enzymes in the folate metabolic pathway, which are crucial for DNA synthesis and cellular proliferation. This article explores the mechanisms of action, pharmacological properties, and clinical implications of DDATHF, supported by relevant research findings and case studies.

DDATHF functions as an inhibitor of several enzymes within the folate-dependent one-carbon metabolism pathway:

- Glycinamide Ribonucleotide Transformylase (GARFT) : DDATHF is a potent inhibitor of GARFT, which plays a critical role in purine biosynthesis. By blocking this enzyme, DDATHF disrupts the synthesis of nucleotides necessary for DNA replication and repair .

- Dihydrofolate Reductase (DHFR) : Similar to other antifolates like methotrexate, DDATHF affects DHFR activity, although its primary action is more pronounced on GARFT .

The inhibition of these enzymes leads to a marked reduction in DNA synthesis and cell cycle progression, particularly affecting cells in the S phase .

Pharmacological Properties

DDATHF exhibits several pharmacological characteristics that enhance its therapeutic potential:

- Antitumor Activity : In vitro studies have shown that DDATHF has significant cytotoxic effects against various cancer cell lines, including human lymphoblastic leukemia (CCRF-CEM) and solid tumors in animal models. The IC50 values for these effects range from 0.042 to greater than 48 µM depending on the specific analogs tested .

- Polyglutamation : The compound is efficiently converted into polyglutamated forms within cells, which enhances its retention and inhibitory potency against target enzymes. This mechanism allows for prolonged action within the tumor microenvironment .

Case Studies and Clinical Research

Several studies have documented the clinical implications of DDATHF:

- Preclinical Studies : Research demonstrated that DDATHF effectively inhibited tumor growth in rodent models. It showed moderate antitumor activity against various types of cancers, indicating its potential role as a chemotherapeutic agent .

- Combination Therapies : Clinical trials have explored the efficacy of combining DDATHF with other chemotherapeutic agents. For instance, coadministration with lipophilic DHFR inhibitors has been shown to enhance growth inhibition in resistant cancer cell lines .

- Resistance Mechanisms : Some studies have identified cellular mechanisms that confer resistance to DDATHF, such as enhanced transport of folates that prevent polyglutamation of the drug. Understanding these mechanisms is crucial for improving the efficacy of DDATHF in resistant cancer types .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Primary Target Enzyme | Glycinamide Ribonucleotide Transformylase (GARFT) |

| Secondary Target Enzyme | Dihydrofolate Reductase (DHFR) |

| IC50 Range | 0.042 to >48 µM (varies by analog) |

| Mechanism of Action | Inhibition of nucleotide synthesis leading to reduced DNA replication |

| Clinical Applications | Potential use in combination therapies for various cancers |

| Resistance Mechanisms | Enhanced cellular folate transport preventing drug retention |

Propriétés

Numéro CAS |

95693-76-8 |

|---|---|

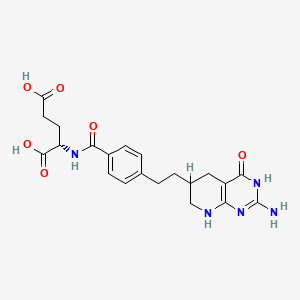

Formule moléculaire |

C21H25N5O6 |

Poids moléculaire |

443.5 g/mol |

Nom IUPAC |

(2S)-2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12?,15-/m0/s1 |

Clé InChI |

ZUQBAQVRAURMCL-CVRLYYSRSA-N |

SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

SMILES isomérique |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canonique |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lometrexol; DDATHF; DATHF; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.